KN-62
KN-62
KN-62 is selective, cell-permeable inhibitor of CaM kinase II (IC50 = 0.9 μM); binds directly to the calmodulin binding site of the enzyme; potent non-competitive antagonist at the P2X7 receptor (IC50 = 15 nM).IC50 value: 0.9 uM (CaMK II); 15 nM (P2X7 receptor)Target: CaMK II; P2X7 receptorIn previous studies, KN-62 exhibits inhibitory effects on the regulated secretion of insulin by hetero-junction with intrinsic thin-layer (HIT) cells and the cholecystokinin secretion from stanniocalcin-1 (STC-1) enteroendocrine cells due to a block of Ca2+ influx through L-type Ca2+ channels in the olasma membrane. It also inhibits both insulin- and hypoxia-stimulated glucose transport activity by 46% and 40% respectively in skeletal muscle.
Brand Name:
Vulcanchem
CAS No.:
127191-97-3
VCID:
VC0002392
InChI:
InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1
SMILES:
CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
Molecular Formula:
C₃₈H₃₅N₅O₆S₂
Molecular Weight:
721.8 g/mol
KN-62
CAS No.: 127191-97-3
Inhibitors
VCID: VC0002392
Molecular Formula: C₃₈H₃₅N₅O₆S₂
Molecular Weight: 721.8 g/mol
CAS No. | 127191-97-3 |
---|---|
Product Name | KN-62 |
Molecular Formula | C₃₈H₃₅N₅O₆S₂ |
Molecular Weight | 721.8 g/mol |
IUPAC Name | [4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate |
Standard InChI | InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1 |
Standard InChIKey | RJVLFQBBRSMWHX-DHUJRADRSA-N |
Isomeric SMILES | CN([C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 |
SMILES | CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 |
Canonical SMILES | CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 |
Appearance | Assay:≥98%A crystalline solid |
Description | KN-62 is selective, cell-permeable inhibitor of CaM kinase II (IC50 = 0.9 μM); binds directly to the calmodulin binding site of the enzyme; potent non-competitive antagonist at the P2X7 receptor (IC50 = 15 nM).IC50 value: 0.9 uM (CaMK II); 15 nM (P2X7 receptor)Target: CaMK II; P2X7 receptorIn previous studies, KN-62 exhibits inhibitory effects on the regulated secretion of insulin by hetero-junction with intrinsic thin-layer (HIT) cells and the cholecystokinin secretion from stanniocalcin-1 (STC-1) enteroendocrine cells due to a block of Ca2+ influx through L-type Ca2+ channels in the olasma membrane. It also inhibits both insulin- and hypoxia-stimulated glucose transport activity by 46% and 40% respectively in skeletal muscle. |
Synonyms | [4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate |
Reference | [1]. Brozinick JT Jr, et al. 1-[N, O-bis-(5-isoquinolinesulphonyl)-N-methyl-L-tyrosyl]-4- phenylpiperazine (KN-62), an inhibitor of calcium-dependent camodulin protein kinase II, inhibits both insulin- and hypoxia-stimulated glucose transport in skeletal muscle. Biochem J. 1999 May 1;339 ( Pt 3):533-40. [2]. Schweitzer ES, et al. Inhibition of regulated catecholamine secretion from PC12 cells by the Ca2+/calmodulin kinase II inhibitor KN-62. J Cell Sci. 1995 Jul;108 ( Pt 7):2619-28. |
PubChem Compound | 5312126 |
Last Modified | Nov 11 2021 |
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